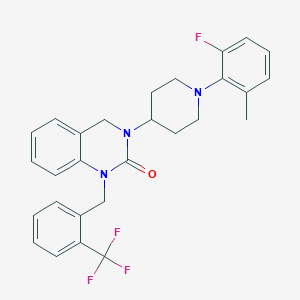

C5aR1 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27F4N3O |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

3-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4H-quinazolin-2-one |

InChI |

InChI=1S/C28H27F4N3O/c1-19-7-6-11-24(29)26(19)33-15-13-22(14-16-33)34-18-21-9-3-5-12-25(21)35(27(34)36)17-20-8-2-4-10-23(20)28(30,31)32/h2-12,22H,13-18H2,1H3 |

InChI Key |

IUTHEOCJFAFDRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)N2CCC(CC2)N3CC4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of C5aR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for Complement Component 5a Receptor 1 (C5aR1) antagonists. C5aR1, also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a pivotal role in driving inflammatory and immune responses.[1][2] Its activation by the potent anaphylatoxin C5a triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1][3] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target.[4]

This document details the core signaling pathways of C5aR1, the mechanisms by which antagonists inhibit these pathways, quantitative data on the potency of various antagonists, and detailed protocols for key experimental assays used in their characterization.

The C5aR1 Signaling Cascade

Upon binding of its endogenous ligand C5a, C5aR1 undergoes a conformational change that facilitates coupling to intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates two major signaling arms: G protein-dependent signaling and β-arrestin-mediated signaling.

G Protein-Dependent Signaling: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More critically, the dissociation of the Gβγ subunits from Gαi activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a hallmark of C5aR1 activation. This pathway, along with others, activates downstream effectors like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is crucial for gene transcription and cellular responses.

β-Arrestin-Mediated Signaling: Following activation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin recruitment serves two primary functions:

-

Desensitization: It sterically hinders further G protein coupling, terminating the primary signal.

-

Scaffolding: It acts as a scaffold for other signaling proteins, initiating a second wave of G protein-independent signaling and promoting receptor internalization (endocytosis).

These signaling events culminate in critical cellular functions, particularly in immune cells like neutrophils and macrophages, such as chemotaxis, phagocytosis, and the production of inflammatory mediators.

Caption: C5aR1 signaling is blocked by antagonists, preventing downstream effects.

Core Mechanism of C5aR1 Antagonists

C5aR1 antagonists are therapeutic agents designed to block the pro-inflammatory effects mediated by the C5a-C5aR1 axis. They achieve this primarily by binding to C5aR1 and preventing its activation by C5a. These antagonists can be broadly categorized into two main classes:

-

Peptidic and Peptidomimetic Antagonists: These are often cyclic or linear peptides derived from the C-terminus of C5a itself, such as PMX53 and JPE-1375. They typically act as competitive antagonists, directly competing with C5a for the orthosteric binding site on the receptor.

-

Small Molecule Antagonists: These are non-peptide compounds, such as Avacopan (CCX168) and NDT9513727. While some may be competitive, others can act as allosteric inhibitors, binding to a site on the receptor distinct from the C5a binding pocket to prevent the conformational change required for activation.

By occupying the receptor without inducing an active conformation, antagonists effectively inhibit all downstream signaling events, including G protein activation (calcium mobilization, ERK phosphorylation) and β-arrestin recruitment. This blockade translates into the suppression of key inflammatory cell functions like neutrophil migration and cytokine production.

Quantitative Data: Antagonist Potency

The potency of C5aR1 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Kd). These values vary significantly depending on the specific compound, the cell type used, and the signaling pathway being assayed. A systematic characterization of several common C5aR1 inhibitors revealed that the rank order of potencies can be dependent on the specific signaling readout.

| Antagonist | Class | Assay | Cell Type / System | IC50 / Kd | Reference |

| PMX53 | Cyclic Peptide | Neutrophil Function | Human PMNs | ~20 nM | |

| β-arrestin 2 Recruitment | HEK293-C5aR1 | 3.9 nM | |||

| cAMP Signaling | HEK293-C5aR1 | 1.8 nM | |||

| Avacopan (CCX168) | Small Molecule | β-arrestin 2 Recruitment | HEK293-C5aR1 | 1.1 nM | |

| cAMP Signaling | HEK293-C5aR1 | 0.4 nM | |||

| JPE-1375 | Linear Peptide | Neutrophil Mobilization (in vivo) | Mouse | Effective at 1 mg/kg | |

| β-arrestin 2 Recruitment | HEK293-C5aR1 | 11.2 nM | |||

| C5aR1 antagonist 1 | Small Molecule | Migration Assay | Not Specified | 17 nM | |

| DISCO Assay | Not Specified | 38 nM | |||

| Binding Affinity (Kd) | Not Specified | 15 nM |

Note: IC50 values are dependent on assay conditions, particularly the concentration of the agonist (C5a) used. Data is compiled from multiple sources for comparison.

Key Experimental Protocols

The characterization of C5aR1 antagonists relies on a suite of in vitro cellular assays that measure distinct steps in the signaling cascade.

Calcium Mobilization Assay

This assay is a primary functional screen for C5aR1 activity, as it directly measures a key consequence of Gq/i protein coupling.

Principle: Activation of C5aR1 leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). This change is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is pre-loaded into the cells. The increase in fluorescence intensity upon agonist stimulation is measured over time, typically using a fluorescence plate reader like an FLIPR. Antagonists are pre-incubated with the cells before the addition of C5a, and their efficacy is measured by their ability to inhibit the C5a-induced fluorescence signal.

Detailed Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing C5aR1, or primary immune cells like human monocyte-derived macrophages (HMDMs), are seeded into black, clear-bottom 96-well or 384-well microplates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often probenecid (to prevent dye leakage) for 30-60 minutes at 37°C.

-

Antagonist Incubation: The loading buffer is removed, and cells are washed. Assay buffer containing the desired concentrations of the C5aR1 antagonist (or vehicle control) is added to the wells, and the plate is incubated for 15-30 minutes.

-

Signal Measurement: The microplate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken for several seconds.

-

Agonist Stimulation: A specific concentration of C5a (typically EC80) is automatically injected into each well, and fluorescence is continuously monitored for 60-180 seconds to capture the transient calcium peak.

-

Data Analysis: The change in fluorescence (peak minus baseline) is calculated. The inhibitory effect of the antagonist is determined by comparing the signal in antagonist-treated wells to the control (C5a alone) wells. IC50 curves are generated by plotting the percent inhibition against the log concentration of the antagonist.

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Chemotaxis (Cell Migration) Assay

This assay assesses a critical physiological function of C5aR1: its ability to direct the migration of immune cells towards an inflammatory stimulus.

Principle: The assay uses a Boyden chamber or a similar multi-well plate with a porous membrane insert. Immune cells (e.g., neutrophils) are placed in the upper chamber, and a solution containing C5a (the chemoattractant) is placed in the lower chamber. Cells migrate through the pores towards the C5a gradient. Antagonists are added to the upper chamber with the cells to assess their ability to block this migration.

Detailed Methodology:

-

Cell Isolation: Primary neutrophils are isolated from fresh human or murine whole blood using density gradient centrifugation.

-

Chamber Setup: A chemotaxis plate (e.g., 96-well Transwell® plate with 3-5 µm pores) is used. The lower wells are filled with assay buffer containing various concentrations of C5a.

-

Antagonist Treatment: In separate tubes, isolated neutrophils are resuspended in assay buffer and pre-incubated with the C5aR1 antagonist (or vehicle control) for 15-30 minutes at room temperature.

-

Cell Seeding: The cell suspension (containing the antagonist) is added to the upper chamber (the insert).

-

Incubation: The plate is incubated for 60-90 minutes at 37°C in a CO2 incubator to allow for cell migration.

-

Quantification: After incubation, the inserts are removed. The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent DNA-binding dye (e.g., CyQUANT®) or by direct cell counting using a flow cytometer.

-

Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number that migrated towards C5a alone. IC50 values are calculated from dose-response curves.

Caption: Workflow for a Boyden chamber-based chemotaxis assay.

β-Arrestin Recruitment Assay

This assay specifically measures the ability of a ligand to promote the interaction between C5aR1 and β-arrestin, a key step in receptor desensitization and internalization.

Principle: This assay often utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (e.g., PathHunter®). The C5aR1 receptor is fused to one component of an energy transfer pair (e.g., a luciferase), and β-arrestin is fused to the other (e.g., a fluorescent acceptor). When C5a brings the receptor and β-arrestin into close proximity, energy transfer occurs, generating a detectable signal. Antagonists are measured by their ability to inhibit the C5a-induced signal.

Detailed Methodology:

-

Cell Culture: A cell line (e.g., HEK293 or CHO) engineered to co-express C5aR1 fused to a donor molecule (e.g., Rluc) and β-arrestin fused to an acceptor molecule (e.g., YFP) is used. Cells are seeded in white, opaque microplates.

-

Antagonist Incubation: Cells are pre-incubated with various concentrations of the C5aR1 antagonist for a specified period.

-

Substrate Addition: If using a BRET assay, the luciferase substrate (e.g., coelenterazine h) is added.

-

Agonist Stimulation: C5a is added to the wells to stimulate the receptor/β-arrestin interaction.

-

Signal Detection: The plate is immediately read on a luminometer capable of detecting the two distinct emission wavelengths (one from the donor and one from the acceptor).

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The ability of the antagonist to inhibit the C5a-induced increase in the BRET ratio is used to generate an IC50 value.

Conclusion

C5aR1 antagonists represent a promising therapeutic strategy for a host of inflammatory diseases. Their mechanism of action is centered on the direct blockade of the C5aR1 receptor, preventing its activation by C5a and thereby inhibiting the downstream G protein and β-arrestin signaling pathways that drive inflammation. The characterization and development of these antagonists rely on a robust set of in vitro assays measuring calcium mobilization, cell migration, and β-arrestin recruitment, which together provide a comprehensive profile of a compound's potency and mechanism. The quantitative data derived from these assays are critical for comparing candidates and advancing the most promising molecules toward clinical development.

References

- 1. C5a receptor - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C5aR1 Antagonist Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The C5aR1 Signaling Pathway

The complement component 5a receptor 1 (C5aR1), also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1][2] Its natural ligand, the anaphylatoxin C5a, is a potent pro-inflammatory peptide generated during complement system activation.[2][3] The C5a-C5aR1 axis is implicated in a wide range of inflammatory and immune-mediated diseases, making it a significant therapeutic target.[4]

Upon C5a binding, C5aR1 undergoes a conformational change, initiating intracellular signaling cascades through two primary pathways: G protein-dependent and β-arrestin-dependent signaling.

G Protein-Dependent Signaling: C5aR1 predominantly couples to the Gαi subtype of heterotrimeric G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of the G protein pathway also triggers the mobilization of intracellular calcium (Ca2+) and activates downstream effector pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These signaling events are crucial for a variety of cellular responses, including chemotaxis, phagocytosis, cytokine and chemokine secretion, and cell survival.

β-Arrestin-Dependent Signaling: Following agonist stimulation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (βarr1 and βarr2) to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Furthermore, β-arrestins act as scaffold proteins, initiating a second wave of signaling independent of G proteins and mediating receptor internalization. β-arrestin-mediated signaling can also contribute to cellular responses like chemotaxis and cytokine release.

Modulation of C5aR1 Signaling by Antagonists

Given the role of the C5a-C5aR1 axis in numerous inflammatory diseases, its therapeutic inhibition is a key area of drug development. C5aR1 antagonists can be broadly categorized into peptidic and non-peptidic small molecules. These antagonists function by binding to C5aR1 and preventing its activation by C5a, thereby inhibiting the downstream pro-inflammatory signaling cascades.

A critical concept in C5aR1 antagonism is biased signaling or functional selectivity . This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). Some C5aR1 antagonists may exhibit biased activity, potently inhibiting G protein signaling while having a lesser effect on β-arrestin recruitment, or vice versa. This has significant implications for drug development, as it may be possible to design antagonists that selectively block the pathogenic signaling pathways while preserving potentially beneficial ones.

For instance, the synthetic peptide C5apep acts as a full agonist for Gαi coupling but displays partial agonism for β-arrestin recruitment and receptor endocytosis. Conversely, some antagonists may completely block both pathways. The unique pharmacological profiles of different antagonists highlight the importance of comprehensive characterization across multiple signaling readouts.

Quantitative Data on C5aR1 Antagonists

The potency and efficacy of C5aR1 antagonists are typically quantified using various in vitro assays. The following tables summarize key quantitative data for several well-characterized C5aR1 antagonists.

Table 1: Potency of C5aR1 Antagonists in Different Assays

| Antagonist | Assay Type | Cell Line | IC50 / pA2 | Reference |

| PMX53 | C5a-induced PMN Mobilization | Human PMNs | 20 nM (IC50) | |

| Avacopan (CCX168) | C5a-induced β-arrestin recruitment | CHO-K1 | 8.8 (pA2) | |

| C5a-induced cAMP inhibition | CHO-K1 | 8.9 (pA2) | ||

| C5a-induced ERK1/2 phosphorylation | CHO-K1 | 8.4 (pA2) | ||

| C5aR1 antagonist 1 | DISCO assay | - | 38 nM (IC50) | |

| Migration assay | - | 17 nM (IC50) |

Table 2: Efficacy of C5a Analogs in Signaling Assays

| Ligand | Assay Type | Cell Line | EC50 | Emax (% of C5a) | Reference |

| C5a | cAMP Inhibition | HEK-293 | 0.19 nM | 100% | |

| ERK1/2 Phosphorylation | HMDMs | 0.19 nM | 100% | ||

| β-arrestin 2 Recruitment | HEK-293 | - | 100% | ||

| C5apep | cAMP Inhibition | HEK-293 | - | Full agonist | |

| ERK1/2 Phosphorylation | HEK-293 | - | Full agonist | ||

| β-arrestin 2 Recruitment | HEK-293 | - | Partial agonist |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize C5aR1 antagonist activity.

β-Arrestin Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between C5aR1 and β-arrestin. A common method is the PathHunter® β-arrestin assay.

Principle: The assay utilizes enzyme fragment complementation. C5aR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced interaction of C5aR1 and β-arrestin, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Detailed Protocol (based on PathHunter® eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay):

-

Cell Handling:

-

Thaw cryopreserved PathHunter® C5AR1 CHO-K1 cells rapidly in a 37°C water bath.

-

Transfer cells to a tube containing cell plating media.

-

Centrifuge to pellet the cells, remove the supernatant, and resuspend in fresh media.

-

Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the antagonist compounds in assay buffer.

-

For antagonist mode, pre-incubate the cells with the antagonist for 30-60 minutes at 37°C.

-

Add the agonist (C5a) at a predetermined EC80 concentration to all wells except the negative control.

-

Incubate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Equilibrate the detection reagent to room temperature.

-

Add the detection reagent to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the chemiluminescent signal on a plate reader.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following C5aR1 activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon C5aR1 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity.

Detailed Protocol:

-

Cell Preparation:

-

Seed cells (e.g., HEK293 expressing C5aR1 or primary human monocyte-derived macrophages) into a 96-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

-

Remove the culture medium from the cells and wash with a suitable buffer (e.g., HBSS).

-

Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.

-

-

Assay Execution:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Record a baseline fluorescence reading.

-

Inject the agonist (C5a) or antagonist followed by agonist, and immediately begin recording the fluorescence intensity over time.

-

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK1/2 signaling pathway downstream of C5aR1.

Principle: Upon C5aR1 activation, a signaling cascade leads to the phosphorylation of ERK1 and ERK2. The amount of phosphorylated ERK (p-ERK) can be measured using methods such as Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).

Detailed Protocol (based on HTRF):

-

Cell Culture and Stimulation:

-

Culture cells (e.g., CHO cells stably expressing human C5aR1) in a suitable plate.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat with antagonist followed by C5a, or agonist alone, for a short period (typically 2-10 minutes).

-

-

Cell Lysis:

-

Remove the stimulation medium and add lysis buffer to each well.

-

Incubate for 30-45 minutes at room temperature with shaking to ensure complete cell lysis.

-

-

Detection:

-

Transfer the cell lysate to a detection plate.

-

Add a mixture of two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that recognizes total ERK, and another labeled with an acceptor fluorophore (e.g., d2) that specifically binds to phosphorylated ERK.

-

Incubate for at least 2 hours at room temperature.

-

-

Signal Reading:

-

Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

-

The ratio of the acceptor to donor fluorescence is proportional to the amount of p-ERK.

-

Chemotaxis Assay

This assay assesses the ability of a C5aR1 antagonist to block the C5a-induced migration of cells, typically neutrophils.

Principle: A chemoattractant (C5a) is placed in the lower chamber of a Boyden chamber or a similar multi-well migration plate, separated from cells in the upper chamber by a porous membrane. Cells migrate through the pores towards the chemoattractant. The number of migrated cells is then quantified.

Detailed Protocol (using a Boyden Chamber):

-

Cell Isolation:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

-

Assay Setup:

-

Add the chemoattractant (C5a) and/or antagonist to the lower wells of the Boyden chamber.

-

Place the porous membrane over the lower wells.

-

Add the isolated neutrophils to the upper wells.

-

-

Incubation:

-

Incubate the chamber at 37°C for 1-2 hours to allow for cell migration.

-

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the migrated cells under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®).

-

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

Principle: Cells are stimulated with forskolin to increase intracellular cAMP levels. Activation of C5aR1 by C5a will inhibit adenylyl cyclase, leading to a decrease in cAMP. This change in cAMP can be measured using various methods, including competitive immunoassays or reporter gene assays.

Detailed Protocol (using a LANCE cAMP assay):

-

Cell Preparation:

-

Harvest cells expressing C5aR1 and resuspend them in stimulation buffer.

-

-

Assay Procedure:

-

Add the cells to a 384-well plate.

-

Add the antagonist, followed by a mixture of C5a and forskolin.

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Add a detection mix containing a Europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.

-

Incubate for 1 hour at room temperature.

-

Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the intracellular cAMP concentration.

-

Conclusion

The C5aR1 signaling pathway represents a critical nexus in the inflammatory response. The development of antagonists that can effectively and selectively modulate this pathway holds immense therapeutic promise. A thorough understanding of the intricate signaling mechanisms, coupled with robust and reproducible experimental protocols, is essential for the successful discovery and development of novel C5aR1-targeted therapeutics. This guide provides a comprehensive overview of the core principles and methodologies required for researchers, scientists, and drug development professionals working in this exciting field.

References

- 1. Partial ligand-receptor engagement yields functional bias at the human complement receptor, C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C5a Receptor 1 (C5aR1) in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory response. Upon activation, the complement cascade generates potent pro-inflammatory mediators, among which the anaphylatoxin C5a is a key player. C5a exerts its biological effects primarily through its high-affinity G protein-coupled receptor, C5a receptor 1 (C5aR1), also known as CD88.[1][2] The engagement of C5a with C5aR1 on various immune cells, including neutrophils, macrophages, and mast cells, triggers a cascade of intracellular signaling events.[1][3] This activation leads to chemotaxis, degranulation, the release of inflammatory cytokines and chemokines, and the production of reactive oxygen species, all of which are hallmarks of an inflammatory response.[1]

Given its central role in orchestrating inflammation, the C5a-C5aR1 axis has been implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases. Preclinical studies utilizing various animal models have been instrumental in elucidating the multifaceted role of C5aR1 in these conditions and in evaluating the therapeutic potential of targeting this receptor. This technical guide provides an in-depth overview of the role of C5aR1 in key inflammatory disease models, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This sets off a downstream signaling cascade involving multiple pathways that collectively mediate the pro-inflammatory effects of C5a.

Role of C5aR1 in Specific Inflammatory Disease Models

Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. The complement system, and specifically C5a, is implicated in the pathogenesis of RA.

| Model | Intervention | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Anti-C5aR mAb | Significant reduction in paw swelling, bone erosion, cartilage destruction, and synovitis. Reduced infiltration of neutrophils into the joint. | |

| Collagen Antibody-Induced Arthritis (CAIA) | C5aR1 siRNA | 51% decrease in clinical disease activity. | |

| CAIA | Anti-C5aR1 Ab-protamine-C5 siRNA conjugate | 83% reduction in arthritis severity, with decreased histopathology, C3 deposition, and neutrophil/macrophage infiltration. | |

| Delayed-Type Hypersensitivity Arthritis (DTHA) | Blocking anti-C5aR mAb | Rapid reduction in paw swelling, bone erosion, and synovitis within 60 hours of a single dose. |

1. Induction of Arthritis:

-

Animals: DBA/1 mice are typically used.

-

Immunization: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster: A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

-

Disease Assessment: Arthritis development is monitored by visual scoring of paw swelling and erythema. Clinical scores are assigned to each paw (e.g., 0-4 scale), resulting in a total clinical score per mouse.

2. Therapeutic Intervention:

-

Treatment: A blocking anti-mouse C5aR monoclonal antibody (or a C5aR1 antagonist) is administered, typically starting at the onset of clinical signs of arthritis.

-

Dosage and Administration: Dosing regimens vary, but a common approach is intraperitoneal or intravenous injection of the antibody (e.g., 10 mg/kg) every other day.

-

Outcome Measures: Paw swelling is measured using calipers. Histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion. Levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the paw tissue and serum can be quantified by ELISA or multiplex assays.

Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complement system is strongly activated during sepsis, and C5a is a key mediator of the systemic inflammatory response.

| Model | Genetic Modification/Intervention | Key Findings | Reference |

| Cecal Ligation and Puncture (CLP) - Mild/Moderate | C5aR1-deficient mice | Significantly increased survival. Improved pathogen clearance and preserved liver function. Increased IFN-γ and decreased IL-10 production. | |

| CLP - Severe | C5aR1-deficient mice | No significant improvement in survival. | |

| N. meningitidis Sepsis | C5aR1-deficient mice | Increased resistance to infection and more rapid bacterial clearance. Ameliorated inflammatory cytokine response. | |

| N. meningitidis Sepsis | Pharmacologic C5aR1 blockade | Enhanced mouse survival and lowered meningococcal burden, even when administered after sepsis induction. |

1. Induction of Sepsis:

-

Animals: C57BL/6 mice are commonly used.

-

Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve (the position of the ligation determines the severity of sepsis). The ligated cecum is then punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to ensure patency. The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.

-

Post-operative Care: Mice receive fluid resuscitation (e.g., 1 ml of saline subcutaneously) and analgesics.

2. Therapeutic Intervention and Monitoring:

-

Genetic Models: C5aR1 knockout mice and wild-type littermates are subjected to CLP.

-

Pharmacological Intervention: A C5aR1 antagonist or blocking antibody can be administered before or after the CLP procedure. For example, anti-C5aR1 antibody (clone 20/70) can be administered intravenously at a dose of 0.6 mg/kg.

-

Monitoring and Outcome Measures: Survival is monitored for several days. Blood and peritoneal lavage fluid can be collected to measure bacterial load (colony-forming units). Plasma levels of cytokines (e.g., TNF-α, IL-6, IL-10) and organ injury markers (e.g., ALT, AST for liver function) are quantified.

Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Complement activation in the gut mucosa is thought to contribute to the inflammatory process.

| Model | Genetic Modification | Key Findings | Reference |

| Acute DSS-induced colitis | C5aR-deficient mice | Milder disease symptoms, less histological damage, and lower expression of inflammatory mediators. | |

| Chronic DSS-induced colitis | C5aR-deficient mice | Aggravated weight loss, higher degree of histological damage, and increased granulocyte infiltration. | |

| DSS-induced colitis | Oral administration of PMX205 nanoparticles | Significantly mitigated weight loss, clinical illness, colon length reduction, and epithelial damage. |

1. Induction of Colitis:

-

Animals: C57BL/6 mice are frequently used.

-

Acute Model: Mice are given 2-5% (w/v) DSS in their drinking water for 5-7 days.

-

Chronic Model: Mice are subjected to multiple cycles of DSS administration (e.g., 2% DSS for 5 days) interspersed with periods of regular drinking water.

-

Disease Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) is calculated based on these parameters.

2. Intervention and Analysis:

-

Genetic Models: C5aR1 knockout mice and wild-type controls are used.

-

Pharmacological Treatment: C5aR1 antagonists can be administered systemically or, for targeted delivery, encapsulated in nanoparticles.

-

Outcome Measures: At the end of the experiment, colons are excised, and their length is measured (shortening is a sign of inflammation). Histological analysis of colon sections is performed to assess the severity of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity in the colon tissue is measured as an indicator of neutrophil infiltration. Cytokine levels in the colon tissue can be determined by RT-PCR or ELISA.

Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes that deposit in various tissues, leading to inflammation and organ damage. Complement activation is a central feature of SLE pathogenesis.

| Model | Genetic Modification/Intervention | Key Findings | Reference |

| MRL/lpr mice | C5aR1 deficiency | Prolonged survival, less renal disease, and decreased autoantibodies. | |

| Lupus-prone mice | C5aR inhibitor | Reduced phosphorylation of Drp1S616 in podocytes, resulting in significantly less podocyte damage and alleviation of proteinuria. | |

| Experimental lupus | C5aR antagonist | Prevents C5a-induced apoptosis of brain microvascular endothelial cells. |

1. Animal Model:

-

MRL/lpr mice spontaneously develop a lupus-like disease characterized by lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis. C5aR1-deficient MRL/lpr mice can be generated by backcrossing C5aR1 knockout mice onto the MRL/lpr background.

2. Monitoring and Analysis:

-

Disease Progression: Mice are monitored for survival. Proteinuria is measured regularly using urine dipsticks as an indicator of renal disease.

-

Serology: Serum levels of anti-dsDNA autoantibodies are quantified by ELISA.

-

Histopathology: Kidneys are harvested for histological examination to assess the severity of glomerulonephritis, including immune complex deposition (IgG and C3) by immunofluorescence.

-

Cellular Analysis: Lymphocyte populations in the spleen and lymph nodes can be analyzed by flow cytometry.

Allergic Asthma

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus production, and eosinophilic inflammation. C5a is generated in the airways following allergen exposure and contributes to the pathophysiology of asthma.

| Model | Genetic Modification/Intervention | Key Findings | Reference |

| OVA-induced allergic asthma | C5aR1fl/fl mice | Downregulation of C5aR1 in airway and alveolar macrophages, CD11b+ conventional dendritic cells (cDCs), and monocyte-derived DCs (moDCs). Upregulation of C5aR1 in eosinophils. | |

| OVA-induced allergic asthma | LysM-C5aR1 KO mice | Markedly reduced neutrophilic airway inflammation, but similar AHR and mucus production compared to control mice. | |

| HDM or IL-33-induced pulmonary inflammation | C5ar1-/- mice | Markedly reduced initial pulmonary trafficking of inflammatory eosinophils (iEOS). Reduced IL-5 production from ILC2 cells. Adoptively transferred C5ar1-/- iEOS failed to induce AHR. |

1. Sensitization and Challenge:

-

Animals: BALB/c or C57BL/6 mice are commonly used.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide (alum) on days 0 and 7.

-

Challenge: From day 14, mice are challenged with aerosolized OVA (e.g., 1% in saline) for 20-30 minutes on several consecutive days.

2. Intervention and Analysis:

-

Genetic Models: C5aR1 knockout or conditional knockout mice are used.

-

Pharmacological Treatment: C5aR1 antagonists can be administered before or during the challenge phase.

-

Outcome Measures:

-

Airway Hyperresponsiveness (AHR): AHR to methacholine is measured using whole-body plethysmography or invasive techniques.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to determine the number and differential count of inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages). Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.

-

Histology: Lungs are fixed and sectioned for histological analysis of airway inflammation and mucus production (using Periodic acid-Schiff staining).

-

Flow Cytometry: Lung tissue can be digested to isolate immune cells for detailed characterization of cell populations (e.g., dendritic cell subsets, T cells, eosinophils) and their C5aR1 expression by flow cytometry.

-

Conclusion

The C5a-C5aR1 signaling axis is a critical driver of inflammation across a spectrum of diseases. Preclinical models have been indispensable in dissecting the pathogenic role of C5aR1 and have provided a strong rationale for the development of C5aR1-targeted therapies. The quantitative data and experimental protocols summarized in this guide highlight the consistent and significant therapeutic benefit of C5aR1 blockade in models of rheumatoid arthritis, sepsis, inflammatory bowel disease, lupus, and asthma. As our understanding of the intricate role of C5aR1 in both innate and adaptive immunity continues to grow, so too will the opportunities for developing novel and effective treatments for these debilitating inflammatory conditions.

References

The Discovery and Characterization of Novel C5aR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The complement component 5a receptor 1 (C5aR1), also known as CD88, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1] Its activation by the potent anaphylatoxin C5a triggers a cascade of pro-inflammatory events, including the chemotaxis of neutrophils and monocytes, degranulation, and the release of inflammatory mediators.[2][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and immune-mediated diseases, making C5aR1 a compelling therapeutic target for drug discovery.[5] This technical guide provides an in-depth overview of the discovery and characterization of novel C5aR1 antagonists, focusing on data presentation, detailed experimental protocols, and visualization of key processes.

C5aR1 Signaling Pathway

Activation of C5aR1 by its ligand C5a initiates downstream signaling through two primary pathways: G-protein dependent and β-arrestin dependent pathways. The G-protein pathway involves the coupling of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of phospholipase C (PLC), which results in intracellular calcium mobilization and the activation of protein kinase C (PKC). This pathway is crucial for chemotaxis and cellular activation. The β-arrestin pathway is initiated by the phosphorylation of the C-terminal tail of the activated receptor, leading to the recruitment of β-arrestin 2. This process is involved in receptor desensitization, internalization, and can also trigger G-protein independent signaling, such as the activation of the ERK1/2 MAP kinase cascade.

Drug Discovery and Characterization Workflow

The discovery of novel C5aR1 antagonists typically follows a structured workflow, beginning with high-throughput screening (HTS) to identify initial hits. Promising candidates then undergo a series of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.

References

- 1. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

C5aR1 Antagonism and G-Protein Coupled Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement component 5a receptor 1 (C5aR1), a classical G-protein coupled receptor (GPCR), is a pivotal mediator of inflammation. Its activation by the anaphylatoxin C5a triggers a cascade of intracellular signaling events, primarily through G-protein and β-arrestin pathways, leading to potent pro-inflammatory responses such as chemotaxis, degranulation, and cytokine release.[1][2][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in a multitude of inflammatory and immune-mediated diseases, making C5aR1 an attractive therapeutic target.[1] This technical guide provides an in-depth overview of C5aR1 signaling, the mechanism of its antagonism, quantitative data on select antagonists, and detailed experimental protocols for studying this receptor and its inhibitors.

The C5aR1 Signaling Cascade

C5aR1, also known as CD88, is a seven-transmembrane domain receptor that primarily couples to inhibitory G-proteins of the Gαi subfamily. Upon binding of its ligand C5a, C5aR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. These dissociated subunits then modulate the activity of various downstream effector molecules.

Key Downstream Signaling Pathways:

-

G-protein Dependent Signaling:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit can activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt, which are involved in cell survival and proliferation.

-

Phospholipase C (PLC) Pathway: C5aR1 can also couple to Gαq proteins, leading to the activation of PLC. PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for cellular activation and inflammatory responses.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: C5aR1 activation leads to the phosphorylation and activation of ERK1/2, which plays a critical role in cell growth, differentiation, and inflammation. This can occur through various mechanisms, including Ras, Rap, PKC, and β-arrestin-mediated pathways.

-

-

β-Arrestin Dependent Signaling:

-

Desensitization and Internalization: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), C5aR1 recruits β-arrestins. This interaction sterically hinders further G-protein coupling, leading to desensitization of the receptor. β-arrestins also facilitate the internalization of the receptor via clathrin-coated pits, a key mechanism for signal termination.

-

Biased Signaling: β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades. This phenomenon, known as biased signaling, allows for distinct cellular responses depending on the ligand and the conformation it stabilizes in the receptor. Some ligands may preferentially activate G-protein signaling, while others may favor β-arrestin recruitment and its downstream effects.

-

Diagram of the C5aR1 Signaling Pathway

Caption: C5aR1 signaling pathways.

C5aR1 Antagonists: Mechanism of Action

C5aR1 antagonists are compounds that bind to the receptor but do not elicit the conformational changes required for activation. They block the binding of the endogenous agonist C5a, thereby inhibiting downstream signaling and the subsequent pro-inflammatory responses. These antagonists can be small molecules, peptides, or antibodies.

Diagram of Antagonist Mechanism

Caption: Agonist vs. Antagonist action at C5aR1.

Quantitative Data for C5aR1 Antagonists

The potency and efficacy of C5aR1 antagonists are typically characterized by various quantitative parameters obtained from in vitro and in vivo studies.

| Antagonist | Type | Assay | Parameter | Value | Species | Reference |

| Avacopan | Small Molecule | β-arrestin-2 recruitment | IC50 | Low nanomolar | Human | |

| PMX53 | Cyclic Peptide | C5a-induced PMN mobilization | Effective Dose | 1 mg/kg (i.v.) | Mouse | |

| C5a-induced TNF production | Effective Dose | 1 mg/kg (i.v.) | Mouse | |||

| Lanthanide-based binding | Ki | 19.3 nM | Human | |||

| JPE-1375 | Linear Peptide | C5a-induced PMN mobilization | Effective Dose | 1 mg/kg (i.v.) | Mouse | |

| C5a-induced TNF production | Effective Dose | 1 mg/kg (i.v.) | Mouse | |||

| Various | Small Molecules | β-arrestin-2 recruitment | IC50 | Low nanomolar | Human |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of C5aR1 antagonists. Below are protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for C5aR1.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the C5aR1 receptor.

Materials:

-

Membrane preparation from cells expressing C5aR1

-

Radioligand (e.g., [¹²⁵I]-C5a)

-

Unlabeled test compound

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled C5aR1 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay

Objective: To measure the ability of a compound to promote or inhibit the interaction between C5aR1 and β-arrestin.

Principle: This cell-based assay utilizes a reporter system, such as enzyme fragment complementation, where C5aR1 is fused to a small enzyme fragment and β-arrestin is fused to a larger, complementary fragment. Ligand-induced interaction brings the fragments together, forming an active enzyme that generates a detectable signal.

Materials:

-

Cells co-expressing C5aR1-enzyme fragment and β-arrestin-enzyme fragment (e.g., PathHunter® cells)

-

Cell culture medium

-

Test compound (agonist or antagonist)

-

C5a (for antagonist testing)

-

Detection reagents

-

Luminometer or fluorometer

Procedure:

-

Seed the cells in a 96-well plate and incubate for 24-48 hours.

-

For antagonist testing, pre-incubate the cells with the test compound for a specified time.

-

Stimulate the cells with C5a (for antagonist testing) or the test compound (for agonist testing) for 90 minutes.

-

Add the detection reagents according to the manufacturer's instructions.

-

Measure the luminescent or fluorescent signal.

-

Data are typically normalized to the response induced by a saturating concentration of C5a.

Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration following C5aR1 activation.

Principle: C5aR1 activation through the Gαq/PLC pathway leads to an increase in intracellular calcium. This can be detected using calcium-sensitive fluorescent dyes.

Materials:

-

Cells expressing C5aR1

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound

-

C5a

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Place the plate in the FLIPR instrument.

-

For antagonist testing, pre-incubate with the test compound.

-

Add C5a or the test compound and immediately measure the fluorescence intensity over time.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

Chemotaxis Assay

Objective: To assess the ability of a compound to inhibit C5a-induced cell migration.

Principle: This assay measures the directional migration of cells, typically neutrophils or macrophages, towards a chemoattractant (C5a) in a multi-well plate with a porous membrane insert (e.g., Transwell®).

Materials:

-

Isolated primary cells (e.g., human neutrophils) or a cell line expressing C5aR1

-

Chemotaxis chamber (e.g., Transwell® plate)

-

Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)

-

C5a

-

Test compound

-

Cell staining and counting method (e.g., Calcein AM, flow cytometry)

Procedure:

-

Pre-treat the cells with the test compound or vehicle.

-

Place the chemoattractant (C5a) in the lower chamber of the Transwell® plate.

-

Add the pre-treated cells to the upper chamber (the insert).

-

Incubate the plate for a sufficient time to allow for cell migration (e.g., 1-3 hours).

-

Remove the insert and quantify the number of cells that have migrated to the lower chamber.

-

Inhibition of chemotaxis is calculated relative to the migration induced by C5a alone.

In Vivo Neutrophil Mobilization Assay

Objective: To evaluate the in vivo efficacy of a C5aR1 antagonist in blocking C5a-induced neutrophilia.

Principle: Intravenous injection of C5a in mice causes a rapid mobilization of neutrophils from the bone marrow into the circulation. A C5aR1 antagonist should inhibit this response.

Materials:

-

Mice (e.g., C57BL/6)

-

Recombinant mouse C5a

-

C5aR1 antagonist

-

Vehicle control

-

Blood collection supplies

-

Reagents for blood smear staining (e.g., Hemacolor®) or flow cytometry

-

Microscope or flow cytometer

Procedure:

-

Administer the C5aR1 antagonist or vehicle to the mice via the desired route (e.g., intravenous).

-

After a specified pre-treatment time (e.g., 15 minutes), inject recombinant mouse C5a intravenously.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60 minutes) after C5a injection.

-

Perform a blood smear and stain to count the percentage of polymorphonuclear neutrophils (PMNs) or use flow cytometry to quantify neutrophil numbers.

-

The antagonist's efficacy is determined by its ability to reduce the C5a-induced increase in circulating neutrophils.

Diagram of a General Experimental Workflow

References

- 1. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for C5aR1 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the antagonism of the complement C5a receptor 1 (C5aR1), a key target in the development of therapeutics for a wide range of inflammatory diseases. Dysregulation of the C5a-C5aR1 signaling axis is implicated in numerous pathological conditions, making the development of potent and specific antagonists a significant area of research.[1][2][3] This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and targeting C5aR1.

The C5a Receptor 1 (C5aR1)

C5aR1, also known as CD88, is a classical G protein-coupled receptor (GPCR) that is activated by the potent pro-inflammatory anaphylatoxin C5a, a cleavage product of the fifth component of the complement system.[2][4] C5aR1 is primarily expressed on myeloid cells, including neutrophils, monocytes, and macrophages, and its activation triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the release of pro-inflammatory mediators.

Structural Insights into C5aR1 Antagonism

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided high-resolution structures of C5aR1 in complex with both agonists and antagonists. These structures have elucidated the molecular mechanisms of receptor activation and inhibition, revealing distinct binding sites and conformational changes.

Orthosteric Antagonism

Orthosteric antagonists bind to the same site as the endogenous ligand, C5a, directly competing for receptor occupancy. The binding pocket for orthosteric ligands is located within the transmembrane helical bundle of the receptor.

A prime example of an orthosteric antagonist is the cyclic hexapeptide PMX53 . Structural studies have shown that PMX53 occupies the orthosteric binding pocket, preventing the conformational changes required for receptor activation.

Allosteric Antagonism

Allosteric antagonists bind to a site topographically distinct from the orthosteric C5a binding site. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand.

The small molecule avacopan (CCX168) is a well-characterized allosteric antagonist of C5aR1. Cryo-EM structures have revealed that avacopan binds to an extra-helical site, stabilizing an inactive conformation of the receptor and preventing G protein coupling.

Monoclonal Antibody Antagonists

Monoclonal antibodies represent another class of C5aR1 antagonists. Avdoralimab (IPH5401) is a fully human monoclonal antibody that targets C5aR1 and blocks its interaction with C5a. Another therapeutic antibody, vilobelimab (IFX-1) , functions by directly binding to and neutralizing C5a, thereby preventing its interaction with C5aR1.

Data Presentation: Quantitative Analysis of C5aR1 Antagonists

The following tables summarize the binding affinities and functional potencies of various C5aR1 antagonists from published literature. These values are essential for comparing the efficacy and pharmacological profiles of different compounds.

| Antagonist | Type | Assay | Cell Type | IC50 (nM) | Reference |

| PMX53 | Orthosteric Peptide | C5a-induced Myeloperoxidase Release | Human Neutrophils | 22 | |

| PMX53 | Orthosteric Peptide | C5a-induced Chemotaxis | Human Neutrophils | 75 | |

| PMX53 | Orthosteric Peptide | C5a Binding (Displacement) | Human PMNs | 20 | |

| Avacopan (CCX168) | Allosteric Small Molecule | C5a Binding (Displacement) | Differentiated U937 cells | 0.2 | |

| Avacopan (CCX168) | Allosteric Small Molecule | C5a-induced Chemotaxis | Human Neutrophils | 1.7 | |

| Avacopan (CCX168) | Allosteric Small Molecule | C5a-induced Calcium Release | Human Neutrophils | 0.2 | |

| JPE-1375 | Orthosteric Peptide | C5a-induced PMN Mobilization (in vivo) | Mice | EC50 = 6.9 µM | |

| JPE-1375 | Orthosteric Peptide | C5a-induced TNF Release (in vivo) | Mice | EC50 = 4.5 µM | |

| C5aR1 antagonist 1 | Small Molecule | DISCO Assay | - | 38 | |

| This compound | Small Molecule | Migration Assay | - | 17 |

| Antagonist | Type | Binding Affinity | Method | Reference |

| Avdoralimab | Monoclonal Antibody | EC50 = 8.481 ng/mL | ELISA | |

| Vilobelimab (IFX-1) | Monoclonal Antibody (binds C5a) | Kd = 9.6 pM | - | |

| This compound | Small Molecule | KD = 15 nM | Competitive Binding |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize C5aR1 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for C5aR1 by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing C5aR1 or from primary cells endogenously expressing the receptor.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled C5aR1 ligand (e.g., [125I]-C5a), and varying concentrations of the unlabeled antagonist.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the C5a-induced migration of neutrophils.

Protocol:

-

Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.

-

Loading: Add the isolated neutrophils, pre-incubated with varying concentrations of the antagonist or vehicle control, to the upper chamber. Add C5a as the chemoattractant to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a set period (e.g., 1-2 hours) to allow for cell migration.

-

Quantification of Migrated Cells: Quantify the number of neutrophils that have migrated through the membrane into the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

-

Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the IC50 value for the inhibition of chemotaxis.

β-Arrestin Recruitment Assay

This assay measures the ability of an antagonist to block C5a-induced recruitment of β-arrestin to C5aR1, a key step in receptor desensitization and signaling.

Protocol:

-

Cell Line: Use a cell line that co-expresses C5aR1 and a β-arrestin fusion protein (e.g., β-arrestin-GFP). Alternatively, commercially available assay systems that utilize enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) can be used.

-

Assay Setup: Plate the cells in a multi-well plate.

-

Compound Addition: Add varying concentrations of the antagonist or vehicle control to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of C5a to stimulate β-arrestin recruitment.

-

Detection: Measure the recruitment of β-arrestin to the receptor. For fluorescently tagged β-arrestin, this can be visualized and quantified using high-content imaging. For EFC or BRET-based assays, measure the luminescence or BRET signal using a plate reader.

-

Data Analysis: Plot the signal (e.g., fluorescence intensity, luminescence) against the antagonist concentration to determine the IC50 value for the inhibition of β-arrestin recruitment.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in C5aR1 antagonism.

Caption: C5aR1 Signaling Pathway and Antagonist Inhibition.

Caption: Mechanisms of Orthosteric and Allosteric Antagonism at C5aR1.

Caption: Experimental Workflow for C5aR1 Antagonist Discovery.

References

- 1. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C5aR1 Antagonist Screening Using β-Arrestin Recruitment Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the complement C5a receptor 1 (C5aR1), its signaling pathways, and the application of β-arrestin recruitment assays for the discovery and characterization of novel antagonists. It includes detailed experimental protocols, data presentation guidelines, and visualizations of the core biological and experimental processes.

Introduction: C5aR1 as a Therapeutic Target

The C5aR1, also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a crucial role in the innate immune system. Its endogenous ligand, C5a, is a potent pro-inflammatory anaphylatoxin generated during complement activation. The C5a/C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, including anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis, rheumatoid arthritis, and sepsis, making it a prime target for therapeutic intervention.

C5aR1 antagonists are designed to block the downstream signaling initiated by C5a binding, thereby mitigating the inflammatory response. Developing specific and potent antagonists requires robust and reliable screening assays that can accurately report on receptor activation and inhibition.

The Role of β-Arrestin in C5aR1 Signaling

Upon agonist binding, GPCRs like C5aR1 undergo a conformational change, leading to the activation of heterotrimeric G proteins. This canonical pathway is rapidly attenuated by a process called desensitization. GPCR kinases (GRKs) phosphorylate the receptor's intracellular domains, creating a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).

The recruitment of β-arrestin to the activated, phosphorylated GPCR sterically hinders further G protein coupling, effectively terminating that signaling pathway. Beyond this desensitizing role, β-arrestin also acts as a scaffold protein, initiating a second wave of G protein-independent signaling and promoting receptor internalization. The recruitment of β-arrestin is a universal step in the activation of most GPCRs, making it an ideal, proximal readout for receptor engagement.

Assay Principle: Monitoring Receptor-Protein Interaction

β-arrestin recruitment assays are designed to directly measure the interaction between C5aR1 and β-arrestin upon agonist stimulation. These assays typically employ engineered components to generate a detectable signal upon recruitment. Common methodologies include:

-

Enzyme Complementation: This popular method, such as DiscoveRx's PathHunter® or Promega's NanoBiT®, splits an enzyme (e.g., β-galactosidase or NanoLuc® luciferase) into two inactive fragments. One fragment is fused to C5aR1, and the other is fused to β-arrestin. Upon C5a stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity, forcing their complementation and generating a luminescent or chemiluminescent signal. Antagonists will block this interaction and thus reduce the signal.

-

Bioluminescence Resonance Energy Transfer (BRET): In BRET assays, an energy donor (like Renilla luciferase, Rluc) is fused to one protein (e.g., C5aR1), and an energy acceptor (like a fluorescent protein, YFP) is fused to the other (β-arrestin). When the proteins interact, the energy from the donor excites the acceptor, which then emits light at a different wavelength. The ratio of acceptor to donor emission is measured.

-

Fluorescence Resonance Energy Transfer (FRET): FRET operates on a similar principle to BRET but uses two fluorescent proteins (e.g., CFP and YFP) as the donor and acceptor pair.

The enzyme complementation approach is widely used in high-throughput screening (HTS) due to its high sensitivity, low background, and robust signal window.

Detailed Experimental Protocol: A Chemiluminescent β-Arrestin Assay

This protocol provides a generalized methodology for screening C5aR1 antagonists using a commercially available β-arrestin enzyme fragment complementation assay system (e.g., PathHunter®).

4.1. Materials

-

Cell Line: U2OS or CHO-K1 cells stably co-expressing C5aR1 fused to the ProLink™ tag (PK) of β-galactosidase and β-arrestin fused to the Enzyme Acceptor (EA) fragment.

-

Cell Culture Medium: McCoy's 5A or F-12K medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., G418, hygromycin).

-

Assay Plates: 384-well, white, solid-bottom, tissue-culture treated assay plates.

-

Reagents:

-

Recombinant human C5a (agonist).

-

Test compounds (potential antagonists).

-

Reference antagonist (e.g., Avacopan, PMX-53).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

PathHunter® Detection Reagent Kit.

-

-

Equipment:

-

Luminometer capable of reading 384-well plates.

-

Automated liquid handler (for HTS).

-

CO2 incubator (37°C, 5% CO2).

-

4.2. Experimental Workflow

4.3. Step-by-Step Procedure

-

Cell Plating:

-

Harvest the engineered cells using an enzyme-free dissociation buffer.

-

Centrifuge and resuspend the cells in an appropriate assay medium.

-

Dispense 5,000-10,000 cells per well into a 384-well assay plate.

-

Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Addition (Antagonist Mode):

-

Prepare serial dilutions of test compounds and the reference antagonist in assay buffer.

-

Add the diluted compounds to the cell plate. Include "agonist only" (vehicle) and "no agonist" (buffer) controls.

-

Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 30 minutes) to allow compounds to interact with the receptor.

-

-

Agonist Stimulation:

-

Prepare a solution of C5a agonist in assay buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be determined beforehand from an agonist dose-response curve.

-

Add the C5a solution to all wells except the "no agonist" control wells.

-

Incubate the plate for 60-90 minutes at 37°C.

-

-

Signal Detection:

-

Equilibrate the detection reagents and the assay plate to room temperature.

-

Prepare the detection reagent solution according to the manufacturer's protocol.

-

Add the detection reagent to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the chemiluminescent signal using a plate-based luminometer.

-

4.4. Data Analysis

-

Normalize the data:

-

The "agonist only" wells represent the 0% inhibition control.

-

The "no agonist" wells represent the 100% inhibition control.

-

Calculate the percent inhibition for each test compound concentration.

-

-

Generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the C5a-induced signal.

Data Presentation: C5aR1 Antagonist Potency

Quantitative data from β-arrestin recruitment assays are crucial for comparing the potency of different antagonists. The results should be summarized in a clear, tabular format.

| Compound Name | Mechanism of Action | β-Arrestin IC50 (nM) | Assay Cell Line | Citation |

| Avacopan (CCX168) | Allosteric Antagonist | 0.4 - 1.2 | U2OS or CHO | |

| PMX-53 | Peptide Antagonist | 2.1 | RBL-2H3 | |

| DF2593A | Small Molecule Antagonist | 1.8 | CHO | |

| W-54011 | Non-peptide Antagonist | 27 | CHO |

Note: IC50 values can vary depending on the specific assay conditions, cell line, and agonist concentration used. The data presented are representative values from published literature.

Conclusion

β-arrestin recruitment assays provide a direct, proximal, and highly automatable method for interrogating C5aR1 activation. Their robust performance and high signal-to-background ratio make them an indispensable tool in both primary high-throughput screening campaigns and secondary pharmacology studies for hit-to-lead optimization. By quantifying the ability of a compound to block agonist-induced receptor-β-arrestin interaction, these assays enable the precise potency ranking of novel C5aR1 antagonists, accelerating the development of new therapies for complement-driven diseases.

The Tipping Point of Inflammation: A Technical Guide to the Therapeutic Potential of C5aR1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Complement Component 5a Receptor 1 (C5aR1), a critical node in the inflammatory cascade and a promising therapeutic target for a multitude of diseases. Dysregulation of the C5a-C5aR1 axis is a key driver of pathology in various autoimmune, inflammatory, and neurodegenerative conditions, as well as in cancer and severe infectious diseases like COVID-19. By selectively blocking this interaction, C5aR1 inhibitors offer a targeted approach to quell inflammation and prevent tissue damage, moving beyond broad-spectrum immunosuppression.

The C5a-C5aR1 Signaling Axis: A Central Driver of Inflammation

The complement system, a cornerstone of innate immunity, culminates in the production of potent anaphylatoxins, with C5a being one of the most powerful inflammatory mediators.[1][2] C5a exerts its effects by binding to its primary G protein-coupled receptor (GPCR), C5aR1 (also known as CD88), which is highly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[2][3]

Upon C5a binding, C5aR1 couples primarily to Gαi proteins, initiating a cascade of downstream signaling events.[2] This activation triggers potent pro-inflammatory responses, including robust chemotaxis (cell migration), degranulation, production of reactive oxygen species (ROS), and the release of inflammatory cytokines. This signaling is pivotal in recruiting and activating immune cells at sites of inflammation. However, excessive or sustained activation of this axis creates a destructive positive feedback loop, amplifying inflammation and contributing to significant tissue damage in a wide range of diseases.

Below is a diagram illustrating the core C5aR1 signaling pathway.

Therapeutic Rationale and Clinical Applications

Targeting the C5a-C5aR1 axis has emerged as a compelling strategy across a spectrum of diseases characterized by neutrophil-driven inflammation.

ANCA-Associated Vasculitis (AAV): In AAV, autoantibodies (ANCAs) cause excessive neutrophil activation, which in turn triggers the alternative complement pathway, generating a surplus of C5a. This C5a further primes neutrophils, creating a vicious cycle of inflammation and blood vessel destruction. The oral C5aR1 antagonist Avacopan (TAVNEOS®) is FDA-approved as an adjunctive treatment for severe active AAV. Clinical trials have demonstrated that Avacopan can effectively control the disease, leading to a significant reduction in the use of glucocorticoids, which are associated with severe side effects.

Hidradenitis Suppurativa (HS): HS is a chronic inflammatory skin disease where C5a is implicated as a major chemotactic factor for neutrophils, which are key to the formation of painful nodules and abscesses. The increased presence of C5aR1-positive immune cells in HS lesions suggests that targeting this pathway could be a promising therapeutic strategy.